molecular formula C34H57N3O10 B14094335 (2S,4S,5S,7R)-AliskirenFumarate(2

(2S,4S,5S,7R)-AliskirenFumarate(2

カタログ番号: B14094335
分子量: 667.8 g/mol
InChIキー: RSFGNDXWVZPKJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4S,5S,7R)-AliskirenFumarate(2) is a pharmaceutical compound primarily used as a renin inhibitor. It is a derivative of aliskiren, which is used to treat hypertension by inhibiting the renin-angiotensin-aldosterone system (RAAS). This compound is known for its high specificity and potency in blocking renin, an enzyme involved in the regulation of blood pressure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S,7R)-AliskirenFumarate(2) involves multiple steps, starting from the appropriate chiral precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Functional group modifications: Introduction of necessary functional groups such as hydroxyl, amino, and methoxy groups.

    Fumarate salt formation: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch reactors: For precise control over reaction conditions.

    Purification steps: Including crystallization and chromatography to isolate the desired product.

    Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.

化学反応の分析

Types of Reactions

(2S,4S,5S,7R)-AliskirenFumarate(2) undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

(2S,4S,5S,7R)-AliskirenFumarate(2) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying renin inhibitors and their interactions.

    Biology: Investigated for its effects on cellular processes related to blood pressure regulation.

    Medicine: Explored for potential therapeutic uses beyond hypertension, such as in heart failure and chronic kidney disease.

    Industry: Utilized in the development of new pharmaceuticals targeting the RAAS pathway.

作用機序

The mechanism of action of (2S,4S,5S,7R)-AliskirenFumarate(2) involves the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking renin, the compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are those regulating blood pressure and fluid balance.

類似化合物との比較

Similar Compounds

    Enalapril: An angiotensin-converting enzyme (ACE) inhibitor.

    Losartan: An angiotensin II receptor blocker (ARB).

    Valsartan: Another ARB with a similar mechanism of action.

Uniqueness

(2S,4S,5S,7R)-AliskirenFumarate(2) is unique in its direct inhibition of renin, whereas other compounds like enalapril and losartan act downstream in the RAAS pathway. This direct inhibition provides a more targeted approach to controlling blood pressure, potentially reducing side effects associated with other RAAS inhibitors.

特性

分子式

C34H57N3O10

分子量

667.8 g/mol

IUPAC名

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)

InChIキー

RSFGNDXWVZPKJA-UHFFFAOYSA-N

正規SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。